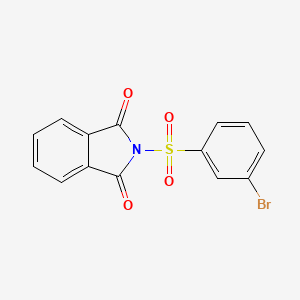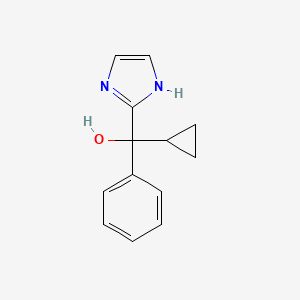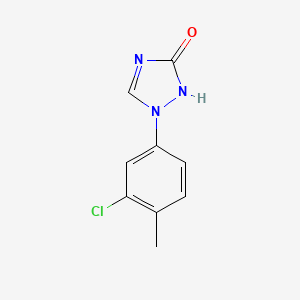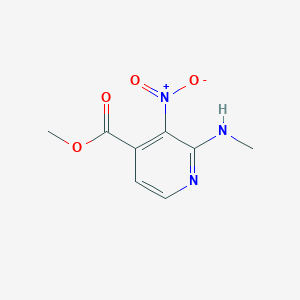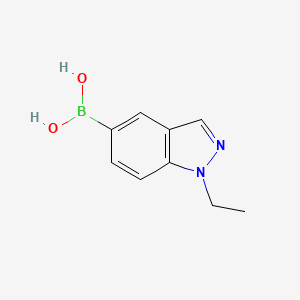
(1-Ethyl-1H-indazol-5-yl)boronic acid
Descripción general
Descripción
“(1-Ethyl-1H-indazol-5-yl)boronic acid” is a chemical compound with the CAS Number: 952319-70-9 and a molecular weight of 190.01 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The linear formula for “(1-Ethyl-1H-indazol-5-yl)boronic acid” is C9H11BN2O2 . This indicates that the molecule is composed of 9 carbon atoms, 11 hydrogen atoms, 1 boron atom, 2 nitrogen atoms, and 2 oxygen atoms.
Physical And Chemical Properties Analysis
“(1-Ethyl-1H-indazol-5-yl)boronic acid” is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 190.01 .
Aplicaciones Científicas De Investigación
Synthesis of Novel Pharmaceuticals
(1-Ethyl-1H-indazol-5-yl)boronic acid: is a key precursor in the synthesis of various pharmaceutical compounds. Its boronic acid group is instrumental in Suzuki coupling reactions, which are widely used to create complex organic molecules. This compound has been utilized in the development of drugs with antibacterial , antimycobacterial , and anti-inflammatory properties .
Development of Antitumor Agents
The indazole moiety of (1-Ethyl-1H-indazol-5-yl)boronic acid is significant in medicinal chemistry. It forms the backbone of many compounds that exhibit antitumor activity. Researchers have synthesized derivatives that target specific pathways involved in cancer cell proliferation .
Creation of Antidiabetic Medications
Indazole derivatives, including those derived from (1-Ethyl-1H-indazol-5-yl)boronic acid , have shown promise in treating diabetes. These compounds can modulate biological targets that play a role in glucose metabolism, offering a potential pathway for antidiabetic medication development .
Anti-allergic and Antipyretic Applications
The versatility of (1-Ethyl-1H-indazol-5-yl)boronic acid extends to the creation of anti-allergic and antipyretic (fever-reducing) drugs. Its structural adaptability allows for the synthesis of compounds that can alleviate allergic reactions and reduce fever .
Antiviral and Antioxidant Research
This compound is also a starting point for the synthesis of antiviral and antioxidant agents. The indazole ring system can be modified to interact with viral proteins or to scavenge free radicals, contributing to the body’s defense mechanisms against viral infections and oxidative stress .
Anti-amoebic and Antihelmintic Therapies
Finally, (1-Ethyl-1H-indazol-5-yl)boronic acid is used in the synthesis of compounds with anti-amoebic and antihelmintic activities. These compounds can be designed to disrupt the life cycle of parasitic worms or amoebae, providing treatment options for infections caused by these organisms .
Safety and Hazards
“(1-Ethyl-1H-indazol-5-yl)boronic acid” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mecanismo De Acción
Target of Action
Indazole-containing compounds, which include (1-ethyl-1h-indazol-5-yl)boronic acid, are known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
It is known that indazole derivatives interact with their targets, leading to changes in the function of these targets . For instance, the inhibition of kinases can lead to the disruption of cell cycle progression, potentially leading to cell death .
Biochemical Pathways
Given that indazole derivatives can inhibit kinases, it is likely that they affect pathways related to cell cycle regulation and cell volume regulation .
Result of Action
Given that indazole derivatives can inhibit kinases, it is likely that they can disrupt cell cycle progression and potentially lead to cell death .
Propiedades
IUPAC Name |
(1-ethylindazol-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BN2O2/c1-2-12-9-4-3-8(10(13)14)5-7(9)6-11-12/h3-6,13-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNBKIHVFSCZLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(N=C2)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00739444 | |
| Record name | (1-Ethyl-1H-indazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00739444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Ethyl-1H-indazol-5-yl)boronic acid | |
CAS RN |
952319-70-9 | |
| Record name | (1-Ethyl-1H-indazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00739444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1458651.png)
![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-methoxyphenyl)boronic acid](/img/structure/B1458652.png)
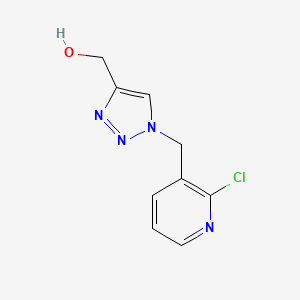
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B1458656.png)
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B1458657.png)
![1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride](/img/structure/B1458660.png)
